molecular formula C7H12FNO2 B15253305 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one

3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one

Cat. No.: B15253305
M. Wt: 161.17 g/mol
InChI Key: KAKYJVQBFGNROB-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one is a chemical building block designed for medicinal chemistry and drug discovery research. It incorporates a saturated pyrrolidin-2-one scaffold, a feature widely valued by researchers for its three-dimensional (3D) coverage and ability to improve the physicochemical parameters of drug candidates, such as solubility and lipophilicity . The compound is functionalized with a 3-fluoro-2-hydroxypropyl chain, a structural motif that can be used to fine-tune the molecule's electronic properties and conformational behavior. The pyrrolidine ring is a privileged structure in pharmaceuticals, found in numerous FDA-approved drugs, and is frequently employed to explore stereochemistry and the pharmacophore space due to its sp3-hybridization and non-planarity . The incorporation of fluorine atoms is a common strategy in medicinal chemistry to modulate a molecule's binding affinity, metabolic stability, and cell permeability . This combination of features makes this compound a versatile intermediate for constructing novel bioactive molecules targeting a range of human diseases. This product is For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

3-(3-fluoro-2-hydroxypropyl)pyrrolidin-2-one

InChI

InChI=1S/C7H12FNO2/c8-4-6(10)3-5-1-2-9-7(5)11/h5-6,10H,1-4H2,(H,9,11)

InChI Key

KAKYJVQBFGNROB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CC(CF)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the use of commercial aldehydes to construct polyfunctionalized 3-fluoropyrroles, which can then be converted to the desired pyrrolidinone .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluorine atom and hydroxyl group allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and electrophilic reagents. For example, the oxidation of pyrrolidine derivatives can be achieved using specific oxidants and additives . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool for studying biological processes. Its unique chemical properties make it suitable for use in various industrial applications, including the production of fine chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one with related compounds:

Compound Name Substituents Molecular Weight Key Features
This compound Fluorine (β), hydroxyl (α) ~189.19* Enhanced polarity, potential metabolic stability due to fluorine
1-(3-Hydroxypropyl)pyrrolidin-2-one Hydroxyl (terminal) 157.20 Lacks fluorine; lower lipophilicity
5-(3,3,3-Trifluoro-2-oxopropylidene)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one Trifluoromethyl, ketone 366.25 Higher lipophilicity due to CF₃ groups; ketone enhances reactivity
1-[3-(4-[(2-Hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (Compound 8) Piperazine, hydroxyl 377.43 Piperazine moiety increases α₁-AR affinity (pKᵢ = 6.71)
3-Amino-1-hydroxy-pyrrolidin-2-one Amino, hydroxyl 130.14 Polar, no fluorine; classified as low hazard

*Calculated based on formula C₇H₁₀FNO₂.

Key Observations:
  • Fluorine Impact: The β-fluoro group in this compound likely increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs like 1-(3-Hydroxypropyl)pyrrolidin-2-one .
  • Hydroxyl Group : The α-hydroxypropyl chain is critical for hydrogen bonding in biological systems, as seen in Compound 8, which showed potent antiarrhythmic activity (ED₅₀ = 1.9 mg/kg) .
Antiarrhythmic and α-Adrenolytic Activity:
  • Compound 8 (1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one) demonstrates high α₁-adrenoceptor affinity (pKᵢ = 6.71) and prophylactic antiarrhythmic efficacy in rats . The hydroxyl and piperazine groups synergize for receptor interaction.
  • This compound : While direct activity data are unavailable, its fluorine may modulate α-adrenergic binding similarly to fluorinated arylpiperazines in QSAR models, where electronic descriptors (PCR, JGI4) correlate with antiarrhythmic potency .
Hypotensive Effects:
  • Fluorinated derivatives like this compound may exhibit stronger hypotensive effects than non-fluorinated analogs due to increased bioavailability. For example, fluorinated arylpiperazines in reduced blood pressure at 5–10 mg/kg .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Fluoro-2-hydroxypropyl)pyrrolidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Guidance :

  • Stepwise Synthesis : Start with pyrrolidin-2-one derivatives and introduce the 3-fluoro-2-hydroxypropyl group via nucleophilic substitution or coupling reactions. Use fluorinated reagents (e.g., 3-fluoro-2-hydroxypropyl halides) under controlled pH to avoid decomposition .
  • Reaction Optimization : Test solvent systems (e.g., DMF, THF) and catalysts (e.g., nickel perchlorate) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC .
  • Yield Challenges : Address competing side reactions (e.g., over-fluorination or hydroxyl group oxidation) by adjusting stoichiometry and reaction time .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the pyrrolidinone ring, fluoropropyl chain, and hydroxyl group. Compare chemical shifts with analogous compounds (e.g., 3-amino-pyrrolidin-2-one derivatives) .
  • Mass Spectrometry : HRMS (High-Resolution MS) to validate molecular formula (C8H12FNO2\text{C}_8\text{H}_{12}\text{FNO}_2) and isotopic patterns .
  • Chromatography : Employ HPLC with UV detection (220–280 nm) to assess purity (>95%) and detect polar byproducts .

Q. What are the stability and storage requirements for this compound in laboratory settings?

  • Stability Protocols :

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the fluoropropyl group .
  • Light Sensitivity : Protect from UV exposure, as fluorinated compounds may undergo photodegradation .
  • Handling : Use gloveboxes for hygroscopic samples to avoid moisture-induced decomposition .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Troubleshooting Strategies :

  • Dynamic NMR : Detect conformational changes (e.g., ring puckering in pyrrolidinone) causing split peaks .
  • Isotopic Labeling : Use 19F^{19} \text{F}-NMR to trace fluorine environments and rule out positional isomerism .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., hydroxyl group orientation) .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Reaction Pathways :

  • Fluorine Participation : The electron-withdrawing fluoro group activates the pyrrolidinone ring for nucleophilic attack, enabling Suzuki-Miyaura couplings with aryl boronic acids .
  • Hydroxyl Protection : Temporarily silylate the hydroxyl group (e.g., TBSCl) to prevent undesired side reactions during metal-catalyzed steps .
  • Byproduct Analysis : Use GC-MS to identify fluorinated intermediates and optimize catalyst loading (e.g., Pd/C) .

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

  • Chiral Separation Techniques :

  • Chiral HPLC : Utilize columns with cellulose-based stationary phases (e.g., Chiralpak IA) and hexane/isopropanol mobile phases .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) for selective esterification of one enantiomer .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards .

Q. What computational models predict the pharmacokinetic properties of this compound derivatives?

  • In Silico Approaches :

  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .
  • ADMET Prediction : Use QSAR models to estimate absorption, solubility, and toxicity risks (e.g., SwissADME) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions to guide functionalization strategies .

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